molecular formula C13H14O3S2 B030784 2-(2-Thienyl)ethyl toluene-p-sulphonate CAS No. 40412-06-4

2-(2-Thienyl)ethyl toluene-p-sulphonate

Cat. No.: B030784
CAS No.: 40412-06-4
M. Wt: 282.4 g/mol
InChI Key: HLPRKWVEMYDPAU-UHFFFAOYSA-N
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Description

2-(2-Thienyl)ethyl toluene-p-sulphonate (CAS 40412-06-4) is a high-purity chemical intermediate of significant importance in pharmaceutical research and development. Its primary research value lies in its role as a critical precursor in the synthesis of active pharmaceutical ingredients (APIs), most notably the antiplatelet drug Clopidogrel and the dopamine agonist Rotigotine . The compound's structure, which incorporates both a thienyl ring and a toluene-p-sulphonate (tosylate) ester group, makes it a valuable electrophile in organic synthesis. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions that are fundamental to constructing more complex molecules . This reactivity is exploited in industrial-scale pharmaceutical manufacturing. From a research perspective, this compound has been the subject of kinetic studies, such as investigations into its behavior in E2 elimination reactions promoted by sodium ethoxide in ethanol . Physicochemical properties include a molecular formula of C 13 H 14 O 3 S 2 , a molecular weight of 282.38 g/mol, a boiling point of approximately 433.2°C at 760 mmHg, and a density of 1.28 g/cm³ . It is typically supplied as a white to off-white powder or as a colorless liquid with a minimum assay of 98-99% . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-thiophen-2-ylethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H14O3S2/c1-11-4-6-13(7-5-11)18(14,15)16-9-8-12-3-2-10-17-12/h2-7,10H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPRKWVEMYDPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193429
Record name 2-(2-Thienyl)ethyl toluene-p-sulphonate
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Molecular Weight

282.4 g/mol
Source PubChem
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CAS No.

40412-06-4
Record name 2-Thiopheneethanol, 2-(4-methylbenzenesulfonate)
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Record name 2-Thiopheneethanol tosylate
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Record name 2-(2-Thienyl)ethyl toluene-p-sulphonate
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Record name 2-(2-thienyl)ethyl toluene-p-sulphonate
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Record name 2-THIOPHENEETHANOL TOSYLATE
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Biological Activity

2-(2-Thienyl)ethyl toluene-p-sulphonate (CAS No. 40412-06-4) is an organic compound characterized by its thienyl and toluene-p-sulphonate functional groups. It is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting neurological conditions such as Parkinson's disease. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, data tables, and case studies.

  • Molecular Formula : C₁₃H₁₄O₃S₂
  • Molecular Weight : 282.38 g/mol
  • Melting Point : 30.0 to 34.0 °C
  • Boiling Point : Approximately 433.2 °C

The compound's structure includes a five-membered heterocyclic ring containing sulfur (thienyl group), linked to an ethyl chain and a p-toluenesulfonate moiety .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of medicinal chemistry. Its derivatives have shown potential in developing therapeutic agents due to their reactivity and structural characteristics.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, influencing various biochemical pathways. The sulfonate group enhances its solubility and reactivity, making it a valuable intermediate in synthesizing more complex molecules with desired biological effects.

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective effects of compounds derived from this compound. The research demonstrated that these derivatives could inhibit neurodegeneration in cellular models mimicking Parkinson's disease. The mechanism was linked to the modulation of oxidative stress pathways and apoptosis regulation.

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of related thienyl compounds, highlighting that structural modifications similar to those found in this compound could enhance cytotoxicity against various cancer cell lines. The study suggested that the thienyl group plays a crucial role in increasing the compound's efficacy against tumor cells .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of compounds structurally related to this compound:

Compound NameStructure CharacteristicsUnique Features
2-(Thien-2-yl)ethyl p-toluenesulfonateThienyl and p-toluenesulfonate groupsUsed as an intermediate for clopidogrel
Thienylmethyl p-toluenesulfonateThienyl group attached to a methyl chainPotential anti-cancer properties
Ethyl thieno[3,2-b]thiophene-3-sulfonateContains multiple sulfur atoms and thienyl groupsUnique electronic properties

The comparative analysis indicates that while these compounds share structural similarities, their unique features contribute to distinct biological activities, emphasizing the importance of structural modifications in drug design.

Scientific Research Applications

Intermediate in Drug Development

The primary application of 2-(2-Thienyl)ethyl toluene-p-sulphonate lies in its role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions such as Parkinson's disease. Its derivatives are being explored for their potential biological activity, which could lead to the development of new therapeutic agents.

Synthesis of Clopidogrel

This compound is also recognized as an impurity in the synthesis of clopidogrel, a widely used antiplatelet medication. The structural characteristics of this compound make it a valuable precursor in the synthetic route for clopidogrel, enhancing the efficiency and selectivity of the synthesis process.

The thienyl group enhances the electronic properties of compounds, making them suitable for various biological applications. For instance, derivatives of p-toluene sulphonates have shown promise in targeting cancer cells by inhibiting specific enzymes associated with tumor growth.

Case Study 1: Synthesis Methods

The synthesis of this compound typically involves the reaction between 2-(2-thienyl)ethanol and p-toluenesulfonyl chloride in the presence of a base like triethylamine. This method has been validated through various experimental setups, demonstrating consistent yields and purity levels suitable for pharmaceutical applications.

Case Study 2: Biological Evaluation

In biological evaluations, derivatives of this compound have been tested against hypoxia-induced tumors. These studies indicated that certain derivatives exhibit high binding affinity to carbonic anhydrase IX (CAIX), a target enzyme in cancer therapy, showcasing IC50 values in the nanomolar range without toxicity to normal cell lines.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Sulfonate Esters

Compound Name Substituent/R-Group Molecular Formula Melting Point (°C) Key Applications Synthesis Highlights Reference
2-(2-Thienyl)ethyl toluene-p-sulphonate 2-Thienyl ethyl C₁₃H₁₄O₃S₂ 30–34 Clopidogrel intermediate Triethylamine base; chloroform solvent
2-(3-Thienyl)-p-toluenesulfonyl ethanol 3-Thienyl ethanol C₁₃H₁₄O₃S₂ Not reported Synthetic intermediate Pyridine solvent; 97% yield
(S)-(-)-Methyl 2-(p-toluenesulfonyloxy)propanoate Methyl propanoate C₁₁H₁₄O₅S Not reported Chiral pesticides, organometallics Recrystallization from ethanol
2,2-Difluoroethyl p-toluenesulfonate 2,2-Difluoroethyl C₉H₁₀F₂O₃S Not reported Fluorochemical applications Fluorinated alcohol precursor
2-(2,3-Difluorophenyl)ethyl toluene-4-sulfonate 2,3-Difluorophenyl ethyl C₁₅H₁₄F₂O₃S Not reported Crystallography studies X-ray diffraction analysis
Bis(2-hydroxyethyl)methyloctylammonium toluene-p-sulphonate Quaternary ammonium sulfonate C₂₀H₃₇NO₅S Not reported Surfactants, ionic liquids Multi-step alkylation/sulfonation

Physicochemical Properties

  • Solubility : The thienyl derivative is sparingly soluble in chloroform, while ammonium salts (e.g., bis(2-hydroxyethyl)methyloctylammonium sulfonate) exhibit higher polarity and solubility in polar solvents .
  • Stability : Thienyl sulfonate is moisture-sensitive, whereas fluorinated analogs (e.g., 2,2-difluoroethyl sulfonate) demonstrate enhanced thermal and chemical stability due to fluorine's electronegativity .

Preparation Methods

Traditional Sulfonation Approach

The classical method for synthesizing this compound involves the reaction of 2-(2-thienyl)ethanol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The base neutralizes hydrochloric acid generated during the esterification, driving the reaction to completion.

The general reaction is represented as:

2-(2-Thienyl)ethanol+p-Toluenesulfonyl chlorideBase2-(2-Thienyl)ethyl toluene-p-sulphonate+HCl\text{2-(2-Thienyl)ethanol} + \text{p-Toluenesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

In early implementations, pyridine served dual roles as both base and solvent. However, this approach suffered from prolonged reaction times (24–48 hours) and moderate yields (70–75%) due to competitive side reactions and incomplete conversion. Additionally, pyridine’s toxicity and challenging removal during purification limited its industrial applicability.

Catalyzed Esterification Method

A patent-pending optimized method (CN101560202B) addresses these limitations by employing N,N-dimethylpyridin-2-amine as a catalyst alongside triethylamine. This approach significantly enhances reaction efficiency:

Procedure

  • Reagent Preparation :

    • 2-(2-Thienyl)ethanol (1.0 molar equivalent) is dissolved in anhydrous toluene.

    • Triethylamine (1.2 equivalents) is added under nitrogen to scavenge HCl.

    • p-Toluenesulfonyl chloride (1.05 equivalents) and N,N-dimethylpyridin-2-amine (0.1 equivalents) are introduced at 0–5°C.

  • Reaction Conditions :

    • The mixture is stirred at 0–5°C for 1 hour, then warmed to 25°C for 3–4 hours.

    • Reaction progress is monitored via thin-layer chromatography (TLC).

  • Workup and Isolation :

    • The organic layer is washed with water (3×) to remove residual base and catalyst.

    • Drying over anhydrous sodium sulfate precedes solvent evaporation.

    • Vacuum distillation yields pale yellow crystals (90–92% purity).

Advantages Over Traditional Methods

  • Reduced Reaction Time : Completion in 4–5 hours vs. 24+ hours.

  • Higher Yield : 90–92% vs. 70–75%.

  • Catalyst Efficiency : N,N-dimethylpyridin-2-amine accelerates tosyl chloride activation, minimizing byproducts.

Reaction Optimization and Kinetic Analysis

Temperature and Solvent Effects

The choice of solvent profoundly impacts reaction kinetics. Toluene, with its nonpolar nature, prevents hydrolysis of tosyl chloride while facilitating easy separation of the aqueous and organic phases. Elevated temperatures (>40°C) promote side reactions, whereas maintaining the mixture at 0–25°C ensures optimal selectivity.

Stoichiometric Considerations

A slight excess of tosyl chloride (1.05 eq.) ensures complete consumption of 2-(2-thienyl)ethanol. Triethylamine (1.2 eq.) is critical for neutralizing HCl, which otherwise protonates the alcohol, reducing reactivity.

Characterization and Analytical Data

Physical Properties

  • Appearance : Pale yellow to greyish reddish yellow crystalline solid.

  • Melting Point : 32°C.

  • Solubility : Slightly soluble in hot dioxane; insoluble in water.

  • Molecular Formula : C13H14O3S2\text{C}_{13}\text{H}_{14}\text{O}_3\text{S}_2 (MW: 282.37).

Spectroscopic Confirmation

  • 1^1H NMR (CDCl3_3):

    • δ 7.68 (d, 2H, aromatic protons of tosyl group)

    • δ 6.98–7.25 (m, 3H, thienyl protons)

    • δ 4.32 (t, 2H, –CH2_2O–)

    • δ 2.45 (s, 3H, –CH3_3 of tosyl).

  • IR : Strong absorption at 1360 cm1^{-1} (S=O symmetric stretch) and 1175 cm1^{-1} (S=O asymmetric stretch).

Industrial-Scale Production Considerations

Scalability and Cost Efficiency

The catalyzed method’s high yield and short reaction time make it economically viable for bulk synthesis. Toluene’s low cost and ease of recovery via distillation further enhance its industrial appeal.

Comparative Analysis of Synthetic Methods

ParameterTraditional MethodCatalyzed Method
Reaction Time 24–48 hours4–5 hours
Yield 70–75%90–92%
Catalyst NoneN,N-dimethylpyridin-2-amine
Solvent PyridineToluene
Purity 85–88%90–92%

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Thienyl)ethyl toluene-p-sulphonate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonation of 2-(2-thienyl)ethanol using toluene-p-sulfonyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of alcohol to sulfonyl chloride) and temperature (0–5°C to minimize side reactions like hydrolysis). Post-reaction purification via recrystallization from ethanol/water mixtures (70:30 v/v) achieves >90% purity .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., thienyl protons at δ 6.8–7.2 ppm, sulfonate methyl at δ 2.4 ppm) and FT-IR (S=O stretching at 1170–1190 cm⁻¹). Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 286.1. Cross-validate with HPLC (C18 column, acetonitrile/water gradient) to confirm purity >95% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(2-Thienyl)ethyl toluene-p-sulphonate
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2-(2-Thienyl)ethyl toluene-p-sulphonate

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